molecular formula C10H16BN3O3 B15389259 (2-(3-Hydroxypiperidin-1-yl)-4-methylpyrimidin-5-yl)boronic acid

(2-(3-Hydroxypiperidin-1-yl)-4-methylpyrimidin-5-yl)boronic acid

Cat. No.: B15389259
M. Wt: 237.07 g/mol
InChI Key: SLPDYJPQOLRNAO-UHFFFAOYSA-N
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Description

(2-(3-Hydroxypiperidin-1-yl)-4-methylpyrimidin-5-yl)boronic acid is a boronic acid derivative featuring a pyrimidine core substituted with a 4-methyl group at position 4, a boronic acid moiety at position 5, and a 3-hydroxypiperidine ring at position 2. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation and in biomedical applications due to their reversible interactions with diols, such as saccharides .

Properties

Molecular Formula

C10H16BN3O3

Molecular Weight

237.07 g/mol

IUPAC Name

[2-(3-hydroxypiperidin-1-yl)-4-methylpyrimidin-5-yl]boronic acid

InChI

InChI=1S/C10H16BN3O3/c1-7-9(11(16)17)5-12-10(13-7)14-4-2-3-8(15)6-14/h5,8,15-17H,2-4,6H2,1H3

InChI Key

SLPDYJPQOLRNAO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1C)N2CCCC(C2)O)(O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural analogs involve variations in the heterocyclic amine substituents (piperidine, piperazine, diazepane) and functional groups (methoxycarbonyl, ethyl, propyl). Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent at Position 2 Molecular Formula Molecular Weight Key Properties
Target Compound 3-Hydroxypiperidin-1-yl C₁₀H₁₆BN₃O₃* ~253.1 (estimated) Enhanced solubility due to hydroxyl group; potential for H-bonding
(2-(4-(Methoxycarbonyl)piperidin-1-yl)pyrimidin-5-yl)boronic acid 4-Methoxycarbonylpiperidin-1-yl C₁₁H₁₆BN₃O₄ 265.07 Increased lipophilicity from methoxycarbonyl; used in protein degradation studies
(2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid 4-Ethylpiperazin-1-yl C₁₀H₁₇BN₄O₂ 237.1 (boronic acid) Improved pharmacokinetics; ethyl group enhances metabolic stability
(3-Fluoro-5-(4-methylpiperidin-1-yl)phenyl)boronic acid 4-Methylpiperidin-1-yl (phenyl core) C₁₃H₁₇BF₃NO₂ 287.09 Fluorine substitution increases electronegativity; pKa = 7.86
5-Fluoro-2-(3-methylpiperidin-1-yl)pyridine-4-boronic acid 3-Methylpiperidin-1-yl (pyridine core) C₁₁H₁₆BFN₂O₂ 238.07 Fluorine enhances membrane permeability; storage at -20°C

Solubility and Reactivity

  • The hydroxyl group in the target compound likely increases aqueous solubility compared to methoxycarbonyl or alkyl-substituted analogs. For instance, AG-alkyne@polymer-pBA (boronic acid-functionalized) showed a boron density of 0.057 mmol/g, correlating with improved solubility .
  • Steric hindrance from ortho-substituents (e.g., methoxy groups) can reduce reaction yields (e.g., 67% yield for meta-substituted vs. traces for ortho) , but this is less relevant for piperidine-substituted pyrimidines.

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